Methyl 2-(piperidin-3-yl)acetate hydrochloride
Overview
Description
“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 247259-31-0 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-piperidinylacetate hydrochloride . It is a solid substance and is stored under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 193.67 and is stored under an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis : Piperidine derivatives, including those structurally related to "Methyl 2-(piperidin-3-yl)acetate hydrochloride", are often involved in the synthesis of complex pharmaceutical compounds. For instance, the synthesis of antiplatelet and antithrombotic drugs like clopidogrel highlights the importance of piperidine derivatives in drug development. The review by Saeed et al. (2017) summarizes various synthetic methods for clopidogrel, showcasing the role of piperidine structures in facilitating drug synthesis (Saeed et al., 2017).
Pharmacological Applications
Neurological Disorders : Research on piperidine derivatives, similar to "this compound", has explored their utility in treating neurological conditions. For example, donepezil, a piperidine derivative, is recognized for its efficacy in Alzheimer's disease, highlighting the therapeutic potential of such compounds in neurodegenerative disorders (Román & Rogers, 2004).
Drug Development Strategies : The development of ligands for D2-like receptors, which includes the exploration of arylcycloalkylamines (such as phenyl piperidines), underscores the significance of piperidine derivatives in creating medications that target specific receptors in the brain, potentially offering new treatments for psychiatric disorders (Sikazwe et al., 2009).
Therapeutic Potential and Molecular Interactions
- Piperidine Alkaloids in Medicinal Chemistry : Piperidine alkaloids, which are structurally related to "this compound", have been studied for their diverse clinical applications. Singh et al. (2021) review highlights the therapeutic efficacy of piperidine alkaloids in various domains, indicating the broad application potential of these compounds in drug discovery (Singh et al., 2021).
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Methyl 2-(piperidin-3-yl)acetate hydrochloride is an analog of Methylphenidate , a central nervous system (CNS) stimulant. The primary targets of this compound are likely to be similar to those of Methylphenidate, which primarily targets the dopamine transporter and norepinephrine transporter, leading to increased neurotransmitter levels in the synaptic cleft.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment, such as the pH and temperature of the body, as well as external factors such as co-administration with other substances. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C .
properties
IUPAC Name |
methyl 2-piperidin-3-ylacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRVXFSQPBNUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670059 | |
Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
247259-31-0 | |
Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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